molecular formula C10H10BrNO B1601226 5-(4-Bromophenyl)pyrrolidin-2-one CAS No. 207989-90-0

5-(4-Bromophenyl)pyrrolidin-2-one

Cat. No. B1601226
CAS RN: 207989-90-0
M. Wt: 240.1 g/mol
InChI Key: PFJCJXIUAVSTJB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 207989-90-0. It has a molecular weight of 240.1 and its IUPAC name is 5-(4-bromophenyl)pyrrolidin-2-one . It is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 5-(4-Bromophenyl)pyrrolidin-2-one, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including 5-(4-Bromophenyl)pyrrolidin-2-one, are characterized by their target selectivity . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .

It is typically stored in a dry room at normal temperature .

Scientific Research Applications

Conformational Analysis

5-(4-Bromophenyl)pyrrolidin-2-one has been a subject of interest in conformational analysis studies. Research by Fujiwara, Varley, and van der Veen (1977) demonstrated that 1-(2-bromophenyl)pyrrolidin-2-one, a compound closely related to 5-(4-Bromophenyl)pyrrolidin-2-one, is substantially non-planar in solution. This non-planarity was also observed in its solid-state structure, highlighting a significant dihedral angle between its phenyl and five-membered rings (Fujiwara, Varley, & van der Veen, 1977).

Potential Antithrombin Activity

The compound has potential applications in the field of thrombin inhibition. Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives with a structure including the 5-(4-bromophenyl)pyrrolidin-2-one moiety. These derivatives demonstrated potential as thrombin inhibitors according to comprehensive molecular docking studies (Ayan et al., 2013).

Structural Analysis in Enaminones

Balderson et al. (2007) analyzed hydrogen-bonding patterns in enaminones, including compounds such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. This study revealed the presence of bifurcated intra- and intermolecular hydrogen bonding, contributing to a deeper understanding of the structural characteristics and stability of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Applications in Synthesis of Novel Compounds

The synthesis of novel compounds using 5-(4-Bromophenyl)pyrrolidin-2-one as an intermediate has been explored in various studies. For example, synthesis techniques have been developed for creating novel pyridine-based derivatives via Suzuki cross-coupling reactions, demonstrating the compound's utility in organic synthesis and pharmaceutical research (Ahmad et al., 2017).

Safety and Hazards

The safety data sheet for 5-(4-Bromophenyl)pyrrolidin-2-one indicates that it should be handled with personal protective equipment/face protection. It is advised to ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

Future Directions

The pyrrolidine ring, including 5-(4-Bromophenyl)pyrrolidin-2-one, is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-(4-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJCJXIUAVSTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476599
Record name 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207989-90-0
Record name 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)pyrrolidin-2-one
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Synthesis routes and methods

Procedure details

To a suspension of methyl 4-(4-bromophenyl)-4-(hydroxyimino)butanoate (5.0 g, 17 mmol) in acetic acid (60 mL) was added Zn (2.3 g, 35 mmol). The resulting mixture was stirred at 80° C. overnight under N2 atmosphere. The reaction was cooled to room temperature and filtered. The filtrate was neutralized with saturated NaHCO3 solution and extracted with ethyl acetate (30 mL×3). The combined organics were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The solid was washed with ether to afford 5-(4-bromophenyl)-pyrrolidin-2-one (0.82 g, 20%). 1H NMR (CDCl3, 400 MHz) δ 7.50 (d, J=8.4, 1 H), 7.18 (d, J=8.4, 2H), 5.87 (br s, 1H), 4.72 (t, J=6.8, 2H), 2.63-2.50 (m, 1H), 2.48-2.38 (m, 2H), 1.98-1.89 (m, 1H). MS (ESI) m/z 240.1 [M+H+].
Name
methyl 4-(4-bromophenyl)-4-(hydroxyimino)butanoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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